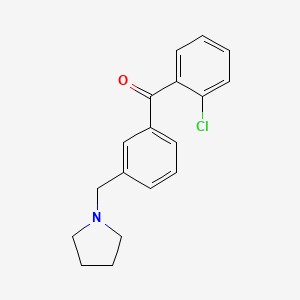

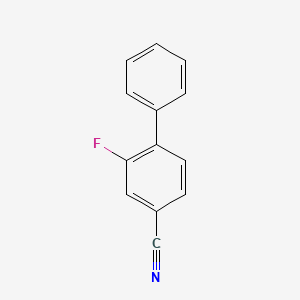

4-Cyano-2-fluoro-biphenyl

Übersicht

Beschreibung

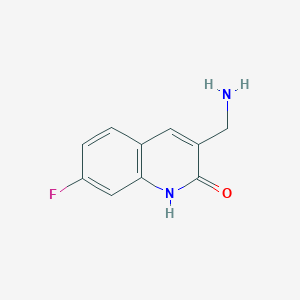

4-Cyano-2-fluoro-biphenyl (CFBP) is a chemical compound that belongs to the class of biphenyl derivatives. It has gained significant attention in scientific research due to its unique properties and potential applications in various fields such as pharmaceuticals, materials science, and organic chemistry.

Wissenschaftliche Forschungsanwendungen

Synthesis and Transition Temperatures in Liquid Crystals

4-Cyano-2-fluoro-biphenyl is used in the synthesis of various liquid crystals. Research by Gray et al. (1995) describes the preparation of 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls, exploring the effects of fluoro substitution on transition temperatures in biphenyls. The study highlights the significant impact of the ortho fluoro substituent in 4-cyanobiphenyls, suggesting a severe disruption of antiparallel correlations and a tendency to enhance smectic character in these compounds (Gray et al., 1995).

Fluorescent Probes in Solvent Proticity

Maus and Rurack (2000) investigated the structural requirements of 4-dimethylamino-4′-cyano-substituted biphenyls for their use as hydrogen bond- or pH-sensitive fluorescent probes. Their research emphasizes the potential of donor–acceptor (D–A) biphenyls as powerful and sensitive probes for monitoring pH and solvent proticity (Maus & Rurack, 2000).

Liquid Crystal Properties with Lateral Fluorosubstitution

Fearon et al. (1985) synthesized several 4-n-alkyl-, 4-n-alkoxy-4′-cyano-2′-fluorobiphenyls and investigated their transition temperatures. The study showed that a 2-fluoro-substituent in alkylcyanobiphenyls causes a greater depression of transition temperatures than a 2′-fluoro-substituent, suggesting an influence of the fluorine on the anti-parallel correlations of the parent systems (Fearon et al., 1985).

Influence on Blue Phase Temperature Ranges

Li et al. (2013) explored the effect of lateral fluoro substituents in tolane cyano derivatives on blue phase (BP) temperature ranges. They found that difluorinated compounds exhibited wider BP ranges than mono-fluorinated homologues, indicating a significant impact of fluoro substituents on the stability and temperature ranges of BPs in biphenyl mesogens (Li et al., 2013).

High Birefringence Nematic Mixtures for Photonic Applications

Dziaduszek et al. (2017) synthesized laterally fluorosubstituted new 4-isothiocyanato-, 4-cyano-, 4-fluoro-, and 4-(1,1,1-trifluorometoxy)-4′-(4-alkylphenyl)tolanes. They found that some fluorosubstituted 4-isothiocyanato- and 4-cyano-4′-(4-alkylphenyltolanes) are valuable for formulating high birefringence nematic mixtures suitable for photonic applications, especially in the GHz and THz range of electromagnetic radiation (Dziaduszek et al., 2017).

Eigenschaften

IUPAC Name |

3-fluoro-4-phenylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FN/c14-13-8-10(9-15)6-7-12(13)11-4-2-1-3-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMLGDKPIPQNME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50650150 | |

| Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Cyano-2-fluoro-biphenyl | |

CAS RN |

93129-69-2 | |

| Record name | 2-Fluoro[1,1'-biphenyl]-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50650150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3-Methoxyphenyl)sulfonyl]azetidine](/img/structure/B1614367.png)

![4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1614368.png)